molecular formula C9H12BNO4 B065024 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid CAS No. 179055-26-6

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Cat. No.: B065024
CAS No.: 179055-26-6
M. Wt: 209.01 g/mol
InChI Key: PISDDPDFGJLSQA-UHFFFAOYSA-N
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Description

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a chemical compound with the molecular formula C9H12BNO4 and a molecular weight of 209.01 g/mol . This compound is known for its unique structure, which includes a boronic acid group and a dimethylhydroxylaminocarbonyl group attached to a phenyl ring. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

The synthesis of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with N,O-dimethylhydroxylamine under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols or hydroxyl groups on biomolecules, leading to inhibition or modulation of their activity. This interaction is often pH-dependent and can be influenced by the presence of other functional groups on the molecule .

Comparison with Similar Compounds

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in various applications.

Properties

IUPAC Name

[4-[methoxy(methyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4/c1-11(15-2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISDDPDFGJLSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N(C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394910
Record name 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179055-26-6
Record name 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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